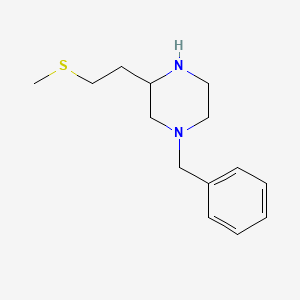

N4-Benzyl-2-(methylthioethyl)piperazine

描述

N4-Benzyl-2-(methylthioethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including N4-Benzyl-2-(methylthioethyl)piperazine, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis, which allow for efficient production of the desired compounds .

化学反应分析

Alkylation Reactions

Piperazine derivatives commonly undergo alkylation to introduce substituents. For N⁴-Benzyl-2-(methylthioethyl)piperazine, the synthesis likely involves stepwise alkylation:

-

First Step : Alkylation of piperazine with a methylthioethyl group (e.g., using methylthioethyl bromide under basic conditions like K₂CO₃ or NaH).

-

Second Step : Introduction of the benzyl group via benzyl bromide or similar alkylating agents .

Key Reagents : Alkyl halides (benzyl bromide, methylthioethyl bromide), bases (K₂CO₃, NaH).

Acylation Reactions

Piperazine’s amine groups can react with acyl halides or anhydrides to form amides. For this compound, acylation could occur at the unsubstituted nitrogen atoms (N¹ or N³):

N-Oxidation

Piperazine can undergo N-oxidation using oxidizing agents like peracids (e.g., m-CPBA):

-

Mechanism : Formation of N-oxide intermediates, potentially altering reactivity and stability .

-

Impact : May affect coordination chemistry or biological activity.

Alkylation Mechanism

Alkylation typically proceeds via nucleophilic substitution:

-

Deprotonation of piperazine’s amine groups to form a nucleophilic amine.

-

Attack on the alkyl halide, transferring the alkyl group to the nitrogen.

Example Conditions :

| Step | Reagent | Solvent | Temperature |

|---|---|---|---|

| Alkylation with methylthioethyl bromide | K₂CO₃ | DMF | 60–100°C |

| Alkylation with benzyl bromide | NaH | THF | 0°C to rt |

Acylation Mechanism

Acylation involves nucleophilic attack on the carbonyl carbon of acyl halides:

-

Amine deprotonation to form a reactive amine.

-

Nucleophilic attack on the acyl halide, forming an amide.

Example Conditions :

| Reagent | Base | Solvent |

|---|---|---|

| Acetyl chloride | Pyridine | DCM |

Neuroprotective Activity

In studies of benzylpiperazine derivatives (e.g., edaravone analogs), compounds with benzyl and alkyl substituents showed dose-dependent neuroprotection in ischemic models . While not directly tested for N⁴-Benzyl-2-(methylthioethyl)piperazine, analogous structures suggest potential applications in CNS disorders.

Coordination Chemistry

Piperazine derivatives can act as ligands in metal complexes. For example, cadmium(II) complexes with piperazine-containing Schiff bases exhibit stable coordination . The methylthioethyl group’s sulfur atom may enhance metal-binding capacity.

Data Table: Antileishmanial Activity of Piperazine Derivatives

While not directly applicable to the target compound, analogous piperazine derivatives (e.g., quinazoline-2,4-diamines) demonstrate structure-activity relationships :

| Compound | EC₅₀ (μM) vs. L. donovani | EC₅₀ (μM) vs. L. amazonensis |

|---|---|---|

| N²-Benzyl-N⁴-Alkyl | 0.15–2.5 | 0.97–25 |

| N²-Isopropyl-N⁴-Furfuryl | 2.5 | 3.7 |

Analytical Considerations

科学研究应用

Structure and Characteristics

N4-Benzyl-2-(methylthioethyl)piperazine features a piperazine ring substituted with a benzyl group and a methylthioethyl side chain. This configuration contributes to its reactivity and potential interactions with biological systems.

Medicinal Chemistry

This compound has shown potential as a precursor in the synthesis of pharmaceutical compounds. Its structural properties allow for modifications that can lead to the development of new drugs targeting various diseases, including cancer and infectious diseases. The compound may act as an inhibitor or modulator of specific enzymes or receptors involved in disease pathways .

Biological Research

In biological studies, this compound is utilized to investigate the mechanisms of action of various biological molecules. It aids in understanding cellular processes by serving as a tool to probe interactions between proteins and other biomolecules. Its potential role in modulating enzyme activity makes it valuable for studying metabolic pathways.

Industrial Applications

This compound is also employed in the production of various industrial chemicals and materials. Its chemical properties make it suitable for use in formulations requiring specific reactivity or stability under varying conditions .

Case Study 1: Antimycobacterial Activity

Research has indicated that derivatives of piperazine, including this compound, exhibit antimycobacterial properties. A study demonstrated that related compounds could inhibit the growth of Mycobacterium tuberculosis, suggesting that modifications to this piperazine derivative could enhance its efficacy against tuberculosis .

Case Study 2: Drug Development Insights

Another investigation into piperazine-containing drugs highlighted their role in improving pharmacokinetic properties. The study reviewed several approved drugs containing piperazine moieties, indicating that this compound could serve as a scaffold for developing novel therapeutic agents with enhanced efficacy and reduced side effects .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Precursor for drug synthesis; potential enzyme inhibitor |

| Biological Research | Tool for studying biological interactions; modulator of enzyme activity |

| Industrial Use | Production of specialized chemicals; formulations requiring specific properties |

作用机制

The mechanism of action of N4-Benzyl-2-(methylthioethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Similar Compounds

Similar compounds to N4-Benzyl-2-(methylthioethyl)piperazine include other piperazine derivatives such as:

- 1-Methyl-4-(2-pyrrolidinylmethyl)piperazine

- 1-Benzyl-4-[2-(4-benzyl-1-piperazinyl)ethyl]piperazine

- 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

Uniqueness

This compound is unique due to its specific chemical structure, which includes a benzyl group and a methylthioethyl group attached to the piperazine ring. This unique structure imparts specific chemical and biological properties to the compound, making it valuable for various scientific and industrial applications .

生物活性

N4-Benzyl-2-(methylthioethyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the following molecular structure:

- Molecular Formula : C13H18N2S

- CAS Number : 660862-41-9

The compound features a piperazine ring substituted with a benzyl group and a methylthioethyl side chain, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily antimicrobial and anticancer effects.

Antimicrobial Activity

Studies have shown that this compound has significant antimicrobial properties against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

The compound's mechanism of action involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell death.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. It has shown promise in inhibiting the growth of various cancer cell lines, including:

| Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 12 | |

| HeLa (cervical cancer) | 8 | |

| A549 (lung cancer) | 15 |

The anticancer mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound interacts with bacterial membranes, increasing permeability and leading to cell lysis.

- Quorum Sensing Inhibition : It may inhibit quorum sensing pathways in bacteria like Pseudomonas aeruginosa, affecting biofilm formation.

- Apoptosis Induction : In cancer cells, it can trigger apoptotic pathways, leading to cell death.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity against multi-drug resistant strains of Pseudomonas aeruginosa. The compound demonstrated a significant reduction in biofilm formation at sub-MIC concentrations, suggesting potential for treating chronic infections .

- Anticancer Research :

- Safety Profile Assessment :

属性

IUPAC Name |

1-benzyl-3-(2-methylsulfanylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2S/c1-17-10-7-14-12-16(9-8-15-14)11-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJCLLHVCSLTGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648053 | |

| Record name | 1-Benzyl-3-[2-(methylsulfanyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660862-41-9 | |

| Record name | 1-Benzyl-3-[2-(methylsulfanyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。